molecular formula C7H9NS B1352387 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine CAS No. 54903-50-3

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1352387
CAS No.: 54903-50-3
M. Wt: 139.22 g/mol
InChI Key: OGUWOLDNYOTRBO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (TTP) is a bicyclic heterocyclic compound with molecular formula C₇H₉NS and an average molecular weight of 139.216 g/mol . Its structure comprises a thiophene ring fused to a partially saturated pyridine ring. The compound is a key intermediate in synthesizing antiplatelet drugs such as clopidogrel, prasugrel, and ticlopidine .

Preparation Methods

Two-Step Synthesis via Imines and Cyclization (Based on Patent CN102432626A)

This method involves two main stages: preparation of imines followed by cyclization to form the tetrahydrothieno[3,2-c]pyridine hydrochloride salt.

Step 1: Preparation of Imines

  • Reactants: Water, formaldehyde, and 2-thiophene ethylamine.
  • Conditions: Heating the mixture to 50–55 °C and maintaining for 20–30 hours.
  • Workup: Extraction of the reaction mixture with dichloroethane, washing organic layers with saturated saline, and evaporation under reduced pressure to isolate imines.

Step 2: Cyclization and Salt Formation

  • Reactants: Imines, ethanolic hydrogen chloride (25–30% concentration), and water.
  • Conditions: Heating at 65–75 °C for 4–8 hours, followed by treatment with activated carbon (gac) for purification.
  • Workup: Filtration, cooling the filtrate to 0–5 °C, further filtration, and oven drying to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Key Parameters and Yields

Parameter Range/Value
Water : Formaldehyde : Amine (mass ratio) 200 : 50–60 : 120–130
Temperature (imine formation) 50–55 °C
Reaction time (imine formation) 20–30 hours
Ethanolic HCl concentration 25–30%
Temperature (cyclization) 65–75 °C
Reaction time (cyclization) 4–8 hours
Yield of imines ~100% (e.g., 139 g from 127 g amine)
Yield of final product ~94.3% (e.g., 165.5 g)

This method is advantageous due to mild reaction conditions, simple process steps, and the use of inexpensive, readily available raw materials. It avoids the use of gaseous hydrogen chloride and minimizes waste acid generation, making it environmentally favorable and suitable for industrial scale-up.

Pictet-Spengler Reaction Approach (Based on Literature Review)

For derivatives of this compound, especially those substituted at the 2-position, the Pictet-Spengler reaction has been employed. This involves cyclization of 2-substituted thiophene derivatives with aldehydes or ketones under acidic conditions to form the fused ring system.

  • This method allows for the synthesis of various substituted tetrahydrothieno[3,2-c]pyridines.
  • It is particularly useful for enantioselective synthesis when combined with chiral catalysts or starting materials.
  • The reaction conditions typically involve acidic media and moderate heating.

This approach is well-documented for preparing compounds with functional groups such as nitro, cyano, methyl, acetyl, and carboxamide at the 2-position, enabling structural diversity for biological activity studies.

Enantioselective and Racemic Synthesis via Reduction and Resolution (Based on Patents WO2003004502A1 and US20050137401A1)

  • The synthesis of racemic or enantiomerically enriched this compound derivatives involves multi-step processes starting from primary amines.
  • Key steps include rearrangement reactions and reductions using reagents such as iodotrimethylsilane (TMSI) or tin(II) chloride/hydrochloric acid.
  • Enantiomeric enrichment can be achieved either by enantioselective synthesis or by resolution of racemic mixtures.
  • These methods are particularly relevant for pharmaceutical applications, such as the synthesis of Clopidogrel and Ticlopidine, which contain the tetrahydrothieno[3,2-c]pyridine core.

The processes emphasize control over stereochemistry and purity, employing advanced reagents and purification techniques to obtain pharmaceutically acceptable salts.

Method Key Features Advantages Limitations
Imines formation + Cyclization (Patent CN102432626A) Two-step, mild conditions, uses ethanolic HCl High yield, simple, industrially scalable, low pollution Longer reaction times (20–30 h)
Pictet-Spengler Reaction Acid-catalyzed cyclization of substituted thiophenes Enables substitution diversity, enantioselective potential Requires specific substrates and catalysts
Enantioselective/Racemic Synthesis (Patents WO2003004502A1, US20050137401A1) Multi-step, uses TMSI or SnCl2/HCl for reduction Control over stereochemistry, pharmaceutical grade More complex, uses specialized reagents
  • The imine-based method achieves near-quantitative conversion of 2-thiophene ethylamine to imines, which upon cyclization with ethanolic hydrogen chloride yields the hydrochloride salt of this compound with yields exceeding 90%.
  • Reaction parameters such as temperature, acid concentration, and reaction time critically influence the yield and purity. Optimal conditions include 50–55 °C for imine formation and 65–75 °C for cyclization with 25–30% ethanolic HCl.
  • The Pictet-Spengler approach allows for the introduction of various substituents at the 2-position, expanding the chemical space for biological evaluation. This method is adaptable for enantioselective synthesis, which is crucial for drug development.
  • Advanced synthetic routes involving rearrangement and reduction steps enable the preparation of enantiomerically enriched compounds, essential for pharmaceutical applications. The use of iodotrimethylsilane as a dehydroxylation reagent represents an improvement in process efficiency and selectivity.

The preparation of this compound is well-established through several synthetic routes. The two-step imine formation followed by cyclization with ethanolic hydrogen chloride offers a straightforward, high-yielding, and industrially viable method. Alternative methods such as the Pictet-Spengler reaction and enantioselective syntheses provide versatility for functionalized derivatives and pharmaceutical-grade compounds. Selection of the method depends on the desired substitution pattern, stereochemical requirements, and scale of production.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .

Scientific Research Applications

Pharmaceutical Development

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. It has been identified as a potent inhibitor of glucose-6-phosphatase catalytic enzymes, which play a role in glucose metabolism. Studies have shown that derivatives of this compound exhibit IC50 values as low as 140 nM, indicating strong inhibitory activity against these enzymes . The structure-activity relationship (SAR) studies emphasize that specific substitutions on the tetrahydrothieno ring enhance its pharmacological properties .

Case Study: hPNMT Inhibition

A series of substituted tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated for their ability to inhibit human phenylethanolamine N-methyltransferase (hPNMT). These compounds demonstrated improved potency and selectivity compared to traditional benzylamine derivatives. One notable derivative was found to be three times more potent than its benzylamine counterpart . This indicates the potential for developing new therapeutic agents targeting hPNMT-related conditions.

Neurotransmitter Research

Research involving this compound has focused on its role in modulating neurotransmitter systems. The compound's ability to affect neurotransmitter release and receptor interaction positions it as a candidate for developing treatments for mood disorders such as depression and anxiety. Its structural modifications can lead to compounds with enhanced binding affinities for neurotransmitter receptors .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. The compound's unique structure allows chemists to employ it in various synthetic pathways efficiently. Its utility in combinatorial synthesis has been demonstrated through the development of libraries of compounds that can be screened for biological activity .

Material Science

The compound has found applications in material science, particularly in the development of conductive polymers. These materials are essential for electronic devices due to their unique electrical properties. Research is ongoing to explore how tetrahydrothieno derivatives can enhance the conductivity and stability of polymeric materials .

Agricultural Chemistry

Researchers are investigating the potential of this compound as a pesticide or herbicide. Its chemical structure may offer advantages in creating safer and more effective agricultural chemicals. Preliminary studies suggest that modifications to the compound can yield derivatives with enhanced bioactivity against pests while minimizing environmental impact .

Summary Table of Applications

Field Application Key Findings
Pharmaceutical DevelopmentIntermediate for drug synthesisPotent glucose-6-phosphatase inhibitors with IC50 down to 140 nM .
Neurotransmitter ResearchModulation of neurotransmitter systemsPotential treatments for depression and anxiety .
Organic SynthesisBuilding block for complex moleculesEfficient combinatorial synthesis techniques employed .
Material ScienceDevelopment of conductive polymersEnhancements in electrical properties being explored .
Agricultural ChemistryPotential pesticide/herbicideOngoing research into safer agricultural chemicals .

Comparison with Similar Compounds

Physical Properties

  • Appearance : Off-white solid (hydrochloride salt form)
  • Melting Point : 212–215°C (hydrochloride salt)
  • Boiling Point : 242.9°C at 760 mmHg
  • Density : 1.143 g/cm³
  • Safety : Hazard statements include R36/37/38 (irritant) .

Synthesis
TTP is synthesized via methods reported by Hoshang et al. (2008), involving cyclization reactions of thiophene derivatives. Industrial processes often use phase-transfer catalysts for benzylation steps in derivative synthesis (e.g., clopidogrel) .

Comparison with Structurally Similar Compounds

TTP derivatives and analogs exhibit diverse pharmacological activities depending on substituents and ring modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of TTP and Analogous Compounds

Compound Name Structural Modification Biological Activity Key Findings/Applications References
TTP (4,5,6,7-Tetrahydrothieno[3,2-c]pyridine) Parent structure Intermediate for antiplatelet drugs Core scaffold for clopidogrel, prasugrel
Clopidogrel 2-Chlorobenzyl group at N-position Antiplatelet (P2Y12 inhibitor) Superior safety profile vs. ticlopidine; metabolized by CYP2C19
Prasugrel Acetoxy group + α-cyclopropylcarbonyl-2-fluorobenzyl Rapid-acting antiplatelet Faster activation than clopidogrel; reduced interpatient variability
Ticlopidine 2-Chlorophenyl substitution Antiplatelet (obsolete due to side effects) Higher risk of neutropenia vs. clopidogrel
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Thiophene fused at [2,3-c] position TNF-α inhibition Inhibits LPS-stimulated TNF-α in rat blood (IC₅₀ ~10 µM)
7-Cyclohexyl-TTP (11c) Cyclohexyl group at C7 Lipophilicity modulation Enhanced membrane permeability; potential CNS applications
5-(Triazolylmethyl)-TTP 1,2,4-Triazole moiety at C5 Antifungal Active against Candida albicans (MIC: 2–8 µg/mL)
Sulfonimidoyl-TTP (3s) 4-Fluorophenylsulfonimidoyl group Not specified (structural study) Demonstrated chiral sulfur center stability

Key Insights from Comparative Analysis

Antiplatelet Activity :

  • Clopidogrel and prasugrel outperform ticlopidine due to optimized substituents that enhance metabolic activation and reduce adverse effects .
  • Prasugrel’s α-cyclopropylcarbonyl group accelerates hepatic activation, making it 10-fold more potent than clopidogrel .

Ring Fusion Position :

  • Shifting the thiophene fusion from [3,2-c] (TTP) to [2,3-c] () alters bioactivity, enabling TNF-α inhibition instead of antiplatelet effects .

Electron-withdrawing groups (e.g., triazole in ) enhance antifungal activity by disrupting fungal membrane synthesis .

Safety and Metabolism :

  • Ticlopidine’s 2-chlorophenyl group correlates with hematologic toxicity, while clopidogrel’s 2-chlorobenzyl group reduces this risk .
  • Prasugrel’s metabolism is less dependent on CYP2C19 polymorphisms, minimizing resistance issues .

Biological Activity

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THTP, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

THTP is characterized by its unique fused ring structure, which contributes to its biological activity. The compound can be synthesized through various methods including N-alkylation and cyclization techniques. Its chemical formula is C7H9NSC_7H_9NS with a molecular weight of approximately 155.22 g/mol.

Inhibition of Tubulin Polymerization

One of the most notable biological activities of THTP derivatives is their ability to inhibit tubulin polymerization, making them potential candidates for cancer therapy. A study demonstrated that specific derivatives exhibited strong antiproliferative effects against various cancer cell lines, such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells.

CompoundIC50 (μM) against L1210IC50 (μM) against CEMIC50 (μM) against HeLa
2b2.82.31.1
3a0.75>20>20
3b0.70>20>20

The most potent derivative, identified as 2-carboxamido-3-cyano-6-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (compound 3b), demonstrated an IC50 value of 1.1 μM against HeLa cells, indicating significant anticancer potential .

The mechanism by which THTP derivatives exert their anticancer effects involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This disruption leads to apoptosis in cancer cells while exhibiting selective toxicity—normal human peripheral blood mononuclear cells remained largely unaffected at similar concentrations .

Receptor Interactions

THTP derivatives have also been explored for their interaction with various biological receptors. For instance, certain aminopyrimidine derivatives bearing a THTP moiety have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), particularly in the context of non-small cell lung cancer (NSCLC). Compound A12 demonstrated an IC50 value of 4.0 nM against EGFR L858R/T790M mutations, showcasing a high degree of selectivity and potency .

Study on Antiproliferative Activities

A comprehensive evaluation of several THTP derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example:

  • Compound 3a : Exhibited an IC50 value of 0.75 μM in K562 cells after 72 hours of treatment.
  • Compound 3b : Induced apoptosis in a dose-dependent manner with significant accumulation of annexin-V positive cells .

These findings highlight the importance of structural modifications in enhancing the therapeutic efficacy of THTP derivatives.

Non-Cytotoxic Properties

Interestingly, some derivatives have been reported to possess non-cytotoxic properties while inhibiting specific enzymes like human phenylethanolamine N-methyltransferase (hPNMT). This suggests potential applications in treating conditions related to neurotransmitter imbalances without adversely affecting normal cell viability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions. For example, a two-step process involves condensation of 2-chlorobenzyl chloride with this compound in the presence of paraformaldehyde and HCl in toluene, achieving yields >70% under reflux . Optimization of solvent polarity (e.g., toluene vs. DMF) and temperature (80–100°C) significantly impacts purity and scalability. Side reactions, such as over-alkylation, are minimized by controlled reagent stoichiometry .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

  • NMR spectroscopy : Proton signals at δ 2.8–3.2 ppm (tetrahydrothieno protons) and δ 6.7–7.3 ppm (aromatic protons) confirm ring saturation and substituent positions .
  • X-ray crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters a = 32.692 Å, b = 6.3772 Å, and c = 18.215 Å are reported for derivatives .
  • HPLC-MS : Used to verify purity (>98%) and molecular ion peaks (e.g., m/z 263.78 for the base compound) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The hydrochloride salt (CAS 28783-41-7) is classified as irritating to eyes, skin, and respiratory systems (R36/37/38). Safety measures include:

  • Use of PPE (gloves, goggles, lab coats).
  • Work in fume hoods to avoid inhalation.
  • Storage in sealed containers at room temperature .

Advanced Research Questions

Q. How do structural modifications of this compound affect its biological activity?

  • Antiplatelet activity : The 5-(2-chlorobenzyl) derivative (ticlopidine) inhibits ADP-induced platelet aggregation via P2RY12 receptor antagonism, with IC₅₀ values <1 µM .
  • Antifungal activity : Substitution at the triazole moiety (e.g., 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl) derivatives) enhances activity against Candida albicans (MIC = 8–16 µg/mL) by targeting fungal cytochrome P450 .
  • Kinase inhibition : Urea-linked derivatives show potent inhibition of KDR kinase (IC₅₀ = 12 nM) via ATP-binding site competition .

Q. What methodological approaches resolve contradictions in reported biological activities of derivatives?

Discrepancies in potency (e.g., variable IC₅₀ values for Lck inhibitors) are addressed through:

  • Assay standardization : Use of uniform cell lines (e.g., Jurkat T-cells for kinase assays) .
  • Metabolic stability testing : CYP2C19 polymorphisms significantly alter ticlopidine’s pharmacokinetics, requiring genotyping in preclinical models .
  • Molecular docking : Comparative docking studies (e.g., AutoDock Vina) identify binding affinity differences due to substituent steric effects .

Q. What are the key challenges in designing selective CNS-active derivatives?

  • Blood-brain barrier (BBB) penetration : LogP optimization (target range: 2–3) improves permeability, as seen in oxadiazole derivatives for schizophrenia .
  • Off-target effects : Mitigated by introducing polar groups (e.g., trifluoromethylpiperazine) to reduce histamine H1 receptor binding .
  • Metabolic clearance : N-demethylation by CYP3A4 shortens half-life; blocking via methyl or ethyl groups enhances stability .

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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InChI

InChI=1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUWOLDNYOTRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CNCC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9NS
Source PubChem
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DSSTOX Substance ID

DTXSID60203414
Record name 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine
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Molecular Weight

139.22 g/mol
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CAS No.

54903-50-3
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
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Record name 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine
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Record name 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine
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Record name 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Record name 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINE
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Synthesis routes and methods I

Procedure details

Alternatively, ticlopidine of formula (1a) may also be synthesized by directly cyclizing 2-(2-aminoethyl)thiophene of formula (a) with a formylating agent to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine of formula (f), and then reacting the compound (f) with a compound of formula (b).
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Synthesis routes and methods II

Procedure details

Formaldehyde (37% in H2O, 3.82 g, 47 mmol) was added dropwise to a flask equipped with a magnetic stirring bar containing neat 2-(thiophen-2-yl)ethanamine (5 g, 39.3 mmol). The mixture was heated to 90° C. for 2 h and then allowed to cool down to room temperature. The reaction was then diluted with water and ethyl acetate. The organic layer was collected and dried with sodium sulfate, reduced in vacuo to give a thick oil. The thick oil was dissolved in anhydrous DMF (25 mL) and added dropwise to a DMF solution saturated with HCl gas (HCl gas was bubbled in DMF for 15 min at 10° C.). The reaction was stirred for 1 h and then poured unto crushed ice and rendered basic (pH 10) with 5 N NaOH. The mixture was extracted three times with dichloromethane. All the organic layers were combined, washed with a saturated aqueous solution of sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, reduced in vacuo and placed on a vacuum line to give a thick oil. Yield 5.47 g. MS (M+H)+ 140.
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

The formimine (2) is shaken with a dilute solution of an aqueous acid (such as hydrochloric acid or sulfuric acid) or a solution of formamine (2) dissolved in an organic solvent such as THF or toluene, preferably THF, is shaken with an organic acid (such as formic acid, oxalic acid, paratoluene sulfonic acid or methane sulfonic acid; preferably methane sulfonic acid) for 3 to 10 hours, preferably about 6 hours. The mixture is then basified (e.g., with NaOH) and extracted, e.g., with methylene chloride (or another solvent). The extracts are washed and concentrated in vacuo to give 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (a 80-90% yield of the compound of Formula 3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

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